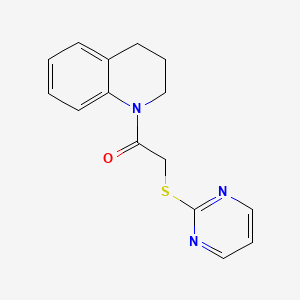
1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea is a useful research compound. Its molecular formula is C18H21ClN2O2 and its molecular weight is 332.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Translation Initiation as Anti-Cancer Agents
N,N'-diarylureas, including those with chlorophenyl groups, have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor. These compounds have demonstrated significant potential in inhibiting cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. Optimization efforts aim to enhance their solubility while preserving biological activity, highlighting their promise as leads for developing non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).
Environmental Degradation and Toxicity Studies
Research on substituted urea herbicides, including those with chlorophenyl components, focuses on their degradation in the environment and their impact on non-target organisms. Studies have investigated the photodegradation and hydrolysis of these compounds in water, revealing their stability and degradation patterns under various conditions. Such research is critical for understanding the environmental fate of these chemicals and their potential ecological risks (Gatidou & Iatrou, 2011).
Electro-Fenton Degradation of Antimicrobials
Research has explored the degradation of antimicrobials, such as triclosan and triclocarban (N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea), using electro-Fenton systems. These studies provide insights into the removal of persistent organic pollutants from water, showcasing the application of advanced oxidation processes in environmental remediation (Sirés et al., 2007).
Corrosion Inhibition
Research has been conducted on the use of specific urea derivatives as corrosion inhibitors for mild steel in acidic solutions. These studies highlight the potential of urea compounds, including those with chlorophenyl and methoxyphenyl groups, in protecting metals against corrosion, which is vital for industrial applications (Bahrami & Hosseini, 2012).
Anticancer Activity of Aryl Ureas
Aryl ureas with chloroethyl groups have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells in vitro. These studies contribute to the search for new anticancer agents, illustrating the therapeutic potential of structurally related urea compounds (Gaudreault et al., 1988).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-3-18(23-2,14-9-5-4-6-10-14)13-20-17(22)21-16-12-8-7-11-15(16)19/h4-12H,3,13H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDSWRGQKSKUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2579535.png)
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2579537.png)
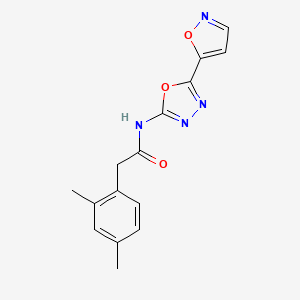
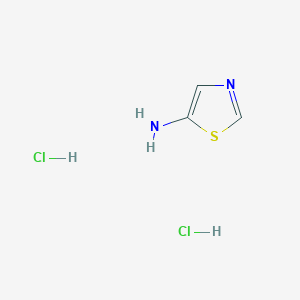
![1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2579540.png)
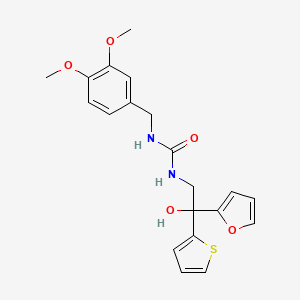
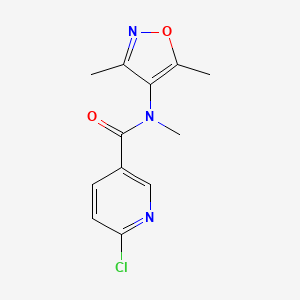
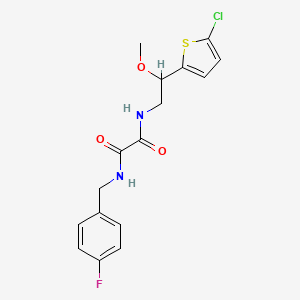
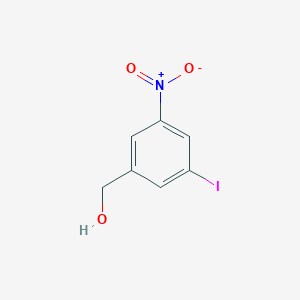

![2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2579551.png)
![N-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2579553.png)
![2-[(1-methanesulfonylpiperidin-3-yl)oxy]pyrimidine](/img/structure/B2579555.png)
